molecular formula C10H10F2O3 B7868850 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid

3-(2,2-Difluoroethoxy)-4-methylbenzoic acid

Cat. No.: B7868850
M. Wt: 216.18 g/mol
InChI Key: QHYGESXIUAVUFB-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a difluoroethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the reaction of 4-methylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions to ensure selective substitution . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 3-(2,2-Difluoroethoxy)-4-carboxybenzoic acid, while reduction of the carboxylic acid group can produce 3-(2,2-Difluoroethoxy)-4-methylbenzyl alcohol .

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethoxy)-4-methylbenzoic acid exerts its effects is largely dependent on its interactions with molecular targets. The difluoroethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-4-methylbenzoic acid is unique due to the presence of both the difluoroethoxy and methyl groups, which together impart distinct chemical properties.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYGESXIUAVUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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